Benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate
Description
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
benzhydryl 1-aminooxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H17NO3/c18-21-17(11-12-17)16(19)20-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,18H2 |
InChI Key |
ZGENREMJVUNXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)ON |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation
Cyclopropane Ring Formation : The first step involves creating the cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction or the diazoalkane route. For example, using diazoalkanes like diazomethane or ethyl diazoacetate in the presence of a metal catalyst (e.g., copper or rhodium) can lead to the formation of cyclopropane derivatives.
Introduction of the Aminooxy Group : The aminooxy group can be introduced via a nucleophilic substitution reaction. For instance, starting with a halogenated cyclopropane, one can use an aminooxy nucleophile (e.g., derived from hydroxylamine) in the presence of a base to facilitate the substitution.
Attachment of the Benzhydryl Group : The benzhydryl group can be attached through an esterification reaction. This involves reacting the cyclopropane carboxylic acid derivative with benzhydrol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
Alternative Approaches
One-Pot Synthesis : Developing a one-pot synthesis method can streamline the process by reducing intermediate purification steps. This might involve sequential addition of reagents to a single reaction vessel, allowing for continuous transformation from starting materials to the final product.
Catalytic Methods : Utilizing transition metal catalysts can enhance efficiency and selectivity. For example, palladium or copper catalysts might be used to facilitate cross-coupling reactions necessary for introducing the benzhydryl group.
Reaction Conditions and Reagents
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclopropanation | Diazoalkane, Metal Catalyst | Room Temperature, Inert Atmosphere | 70-80% |
| Aminooxy Introduction | Halogenated Cyclopropane, Aminooxy Nucleophile, Base | 0°C to Room Temperature, Inert Atmosphere | 60-70% |
| Benzhydryl Attachment | Cyclopropane Carboxylic Acid, Benzhydrol, Coupling Reagent | Room Temperature, Inert Atmosphere | 80-90% |
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful for studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Key Compounds:
1-Aminocyclopropane-1-carboxylic Acid (ACC) Structure: Cyclopropane with -NH₂ and -COOH groups. Role: Precursor to ethylene in plants, with signaling roles in stress responses . Contrast: Unlike the target compound, ACC lacks an ester group and aminooxy functionality, limiting its utility in synthetic conjugation reactions.
1-(Boc-Amino)cyclopropanecarboxylic Acid Structure: Cyclopropane with Boc-protected -NH₂ and -COOH groups. Applications: Used as a building block in peptide synthesis due to its stability and ease of deprotection . Contrast: The Boc group offers orthogonal protection compared to the benzhydryl ester, which may influence solubility (log P = 1.35 for Boc derivative) .
Benzyl 4-Aminopiperidine-1-carboxylate Structure: Piperidine ring with -NH₂ and benzyl ester. Safety: Limited toxicological data; requires stringent handling (e.g., eye flushing, skin decontamination) . Contrast: The piperidine ring confers rigidity distinct from the strained cyclopropane, altering metabolic stability.
1-(Furan-3-yl)cyclopropane-1-carboxylate Derivatives Structure: Cyclopropane with furan and ester groups. Synthesis: Recrystallized from DCM/MeOH (89% yield), demonstrating compatibility with polar aprotic solvents .
Biological Activity
Introduction
Benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula: CHNO
- Molecular Weight: 247.29 g/mol
- Functional Groups: Contains an aminooxy group which is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Modulation of Cell Signaling Pathways: It may influence pathways such as the Wnt/β-catenin signaling pathway, which is crucial in cancer development and progression .
Table 1: Summary of Biological Activities
Anticancer Activity
A study explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability in MCF7 (breast cancer) and HL60 (leukemia) cells. The compound induced apoptosis, suggesting a potential role as an anticancer agent.
Antimicrobial Effects
Research on antimicrobial properties revealed that this compound exhibits activity against Gram-positive bacteria. For instance, it has shown minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM against selected strains .
Mechanistic Studies
Further mechanistic studies have indicated that this compound may act through the modulation of protein interactions within the cell signaling pathways. Specifically, its interaction with CBP/p300 complexes could inhibit transcriptional activation associated with oncogenesis .
Q & A
Q. What synthetic methodologies are recommended for preparing benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate?
The synthesis typically involves cyclopropanation of a precursor followed by functionalization. For cyclopropane ring formation, methods such as the Corey-Chaykovsky reaction or transition-metal-catalyzed [2+1] cycloadditions are effective. Subsequent esterification with benzhydryl groups requires careful pH control (e.g., using DCC/DMAP coupling) to avoid racemization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of - and -NMR to confirm the cyclopropane ring (characteristic downfield shifts for strained carbons) and ester linkage. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is recommended. For trace impurities, LC-MS/MS can identify byproducts such as hydrolyzed cyclopropane derivatives .
Q. What are the key stability considerations for handling and storing this compound?
The compound is sensitive to moisture and strong oxidizers. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Monitor stability in solution (e.g., DMSO or THF) using periodic NMR checks for ester hydrolysis or cyclopropane ring opening. Avoid prolonged exposure to temperatures >40°C, as thermal stress may induce decarboxylation .
Q. What safety protocols are essential during experimental handling?
Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions due to potential dust inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with saline solution and consult an ophthalmologist. Dispose of waste via certified hazardous waste contractors .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the presence of competing side reactions (e.g., ring-opening)?
Side reactions often arise from nucleophilic attack on the cyclopropane ring. To mitigate this:
- Use aprotic solvents (e.g., THF, DCM) with low nucleophilicity.
- Add stabilizing agents like crown ethers to sequester metal ions that catalyze ring-opening.
- Monitor reaction progress in real-time using inline FTIR to detect intermediates. If yields remain low, consider switching to flow chemistry for precise temperature and stoichiometric control .
Q. What analytical strategies resolve contradictions in stability data across different solvent systems?
Contradictory stability profiles (e.g., rapid degradation in DMSO vs. stability in acetonitrile) may arise from solvent polarity or trace impurities. Conduct accelerated stability studies using QbD principles:
Q. How can the compound’s reactivity be exploited in peptide conjugation or prodrug design?
The aminooxy group enables oxime ligation with ketones or aldehydes under mild acidic conditions (pH 4–5). For site-specific conjugation:
- Incubate with carbonyl-containing peptides (e.g., glyoxylic acid-modified lysine) at 25°C for 2–4 hours.
- Purify conjugates via size-exclusion chromatography. In prodrug applications, the benzhydryl ester enhances lipophilicity for improved cellular uptake, with enzymatic hydrolysis releasing the active cyclopropane-carboxylic acid .
Q. What computational tools predict regioselectivity in cyclopropane ring functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify preferential reaction sites. Molecular dynamics simulations (AMBER force field) assess steric effects of the benzhydryl group on ring strain. Pair these with experimental validation using -isotope-labeled substrates to track bond reorganization .
Methodological Notes
- Contradiction Management : Cross-reference NMR and LC-MS data to distinguish between synthetic byproducts and degradation products .
- Safety Compliance : Adhere to OSHA/NIOSH guidelines for respiratory protection (N95 masks) and chemical storage .
- Data Reproducibility : Document solvent batch variability (e.g., peroxide levels in THF) to minimize experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
